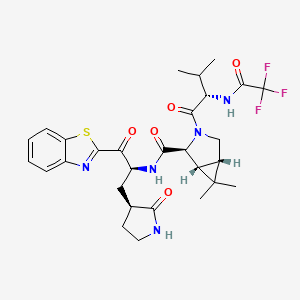
SARS-CoV-2-IN-35
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-35 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins within the virus, thereby hindering its ability to replicate and spread within the host organism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-35 typically involves multiple steps, starting with the preparation of key intermediates. These intermediates are then subjected to various chemical reactions, including nucleophilic substitution, oxidation, and reduction, to yield the final product. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These reactors allow for the precise control of reaction parameters and the efficient handling of large volumes of reactants. The final product is then purified using techniques such as crystallization, distillation, or chromatography to meet the required specifications for pharmaceutical use.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-35 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in an inert atmosphere.
Substitution: Halogens, alkylating agents, and other reagents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
科学研究应用
SARS-CoV-2-IN-35 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study reaction mechanisms and the effects of various reagents. In biology, it serves as a tool to investigate the interactions between viral proteins and host cells. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of COVID-19, with studies focusing on its efficacy, safety, and mechanism of action.
作用机制
The mechanism of action of SARS-CoV-2-IN-35 involves its interaction with specific viral proteins, such as the main protease or the RNA-dependent RNA polymerase. By binding to these proteins, the compound inhibits their activity, thereby preventing the replication and spread of the virus within the host. The molecular targets and pathways involved in this process are currently the subject of extensive research, with the aim of optimizing the compound’s efficacy and minimizing potential side effects.
相似化合物的比较
SARS-CoV-2-IN-35 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces mutations in the viral RNA, leading to error catastrophe.
Favipiravir: Another nucleoside analog that inhibits viral RNA polymerase.
Compared to these compounds, this compound offers distinct advantages in terms of its binding affinity, specificity, and potential for combination therapy. further research is needed to fully understand its unique properties and optimize its use in clinical settings.
属性
分子式 |
C29H34F3N5O5S |
|---|---|
分子量 |
621.7 g/mol |
IUPAC 名称 |
(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C29H34F3N5O5S/c1-13(2)20(36-27(42)29(30,31)32)26(41)37-12-15-19(28(15,3)4)21(37)24(40)34-17(11-14-9-10-33-23(14)39)22(38)25-35-16-7-5-6-8-18(16)43-25/h5-8,13-15,17,19-21H,9-12H2,1-4H3,(H,33,39)(H,34,40)(H,36,42)/t14-,15-,17-,19-,20-,21-/m0/s1 |
InChI 键 |
DVGBCHDWXHKMEN-IGMYYROVSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C4=NC5=CC=CC=C5S4)C2(C)C)NC(=O)C(F)(F)F |
规范 SMILES |
CC(C)C(C(=O)N1CC2C(C1C(=O)NC(CC3CCNC3=O)C(=O)C4=NC5=CC=CC=C5S4)C2(C)C)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















